2-tert-butyl-N-methyl-N-(pyrazin-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine
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Overview
Description
2-tert-butyl-N-methyl-N-(pyrazin-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-methyl-N-(pyrazin-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase II. This inhibition leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been shown to have neuroprotective effects. In vivo studies have shown that this compound has anti-tumor activity and reduces tumor size.
Advantages and Limitations for Lab Experiments
2-tert-butyl-N-methyl-N-(pyrazin-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting compound for research. It has also shown promising results in various scientific studies, which makes it a potential candidate for further research. However, one of the limitations of this compound is its limited availability, which makes it difficult to conduct large-scale experiments.
Future Directions
There are several future directions for the research on 2-tert-butyl-N-methyl-N-(pyrazin-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine. One of the directions is to study its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action and identify the specific enzymes that it inhibits. This will help in the development of more potent and specific inhibitors. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound.
Synthesis Methods
2-tert-butyl-N-methyl-N-(pyrazin-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine has been synthesized using various methods. One of the commonly used methods is the reaction between tert-butyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate and 2-bromomethylpyrazine in the presence of a base. Another method involves the reaction between tert-butyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate and 2-chloromethylpyrazine in the presence of a base. These methods have been optimized to produce high yields of the compound.
Scientific Research Applications
2-tert-butyl-N-methyl-N-(pyrazin-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine has shown potential applications in various scientific research areas. One of the primary applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Another potential application is in the field of neurological research. This compound has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Properties
IUPAC Name |
2-tert-butyl-N-methyl-N-(pyrazin-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-16(2,3)14-9-13-15(19-7-8-22(13)20-14)21(4)11-12-10-17-5-6-18-12/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZSWANBBHNPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CN=C(C2=C1)N(C)CC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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